Didox

Description

Properties

IUPAC Name |

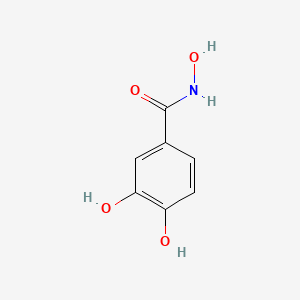

N,3,4-trihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-5-2-1-4(3-6(5)10)7(11)8-12/h1-3,9-10,12H,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMCKEPOKRERLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90220134 | |

| Record name | 3,4-Dihydroxybenzohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69839-83-4 | |

| Record name | N,3,4-Trihydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69839-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxybenzohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069839834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12948 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Didox | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dihydroxybenzohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIDOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L106XFV0RQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Didox: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didox (3,4-dihydroxybenzohydroxamic acid) is a synthetic, small-molecule inhibitor of ribonucleotide reductase (RR), the rate-limiting enzyme responsible for the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential precursors for DNA synthesis and repair.[1][2] By targeting this critical enzymatic step, this compound effectively disrupts DNA replication, leading to cell cycle arrest and the induction of apoptosis in rapidly proliferating cells, particularly cancer cells. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, detailing its primary enzymatic target, downstream cellular consequences, and methodologies for its study.

Primary Mechanism of Action: Inhibition of Ribonucleotide Reductase

The central mechanism of this compound's anti-neoplastic activity is its potent inhibition of ribonucleotide reductase.[3] RR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs), a process fundamental to maintaining a balanced pool of dNTPs for DNA replication.

The mammalian RR enzyme is a heterodimeric tetramer composed of two subunits:

-

RRM1 (α): The larger subunit, which contains the substrate-binding site and allosteric regulatory sites.

-

RRM2 (β): The smaller subunit, which houses a crucial diferric iron center that generates a stable tyrosyl free radical necessary for the catalytic reduction of the ribose sugar.[4]

This compound primarily targets the RRM2 subunit . Its mechanism of inhibition is twofold:

-

Free Radical Scavenging: The hydroxamic acid moiety of this compound is believed to quench the essential tyrosyl free radical within the RRM2 active site. This action halts the catalytic cycle of the enzyme, preventing the reduction of ribonucleotides.

-

Iron Chelation: this compound also possesses iron-chelating properties.[4] By binding to and removing the ferric ions (Fe³⁺) from the RRM2 subunit, it destabilizes the metallic cofactor required for radical generation, thus inactivating the enzyme.[4]

Signaling Pathway: Disruption of Deoxyribonucleotide Synthesis

The following diagram illustrates the canonical pathway of dNTP synthesis and the inhibitory action of this compound.

Cellular Consequences of RR Inhibition

The depletion of dNTP pools triggers a cascade of downstream cellular events, culminating in cytotoxicity, particularly in rapidly dividing cancer cells.

DNA Damage and S-Phase Cell Cycle Arrest

The immediate consequence of dNTP starvation is the stalling of replication forks during the S-phase of the cell cycle. This replication stress leads to an accumulation of single-stranded DNA and the activation of the DNA damage response (DDR) pathway. Consequently, cells treated with this compound exhibit a characteristic arrest in the S-phase.[5]

Induction of Apoptosis

Prolonged cell cycle arrest and persistent DNA damage ultimately lead to the induction of programmed cell death (apoptosis). This compound has been shown to induce caspase-dependent apoptosis.[2] This is mediated through the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. Specifically, this compound treatment has been associated with:

-

Downregulation of anti-apoptotic proteins: such as Bcl-2 and Bcl-xL.

-

Upregulation of pro-apoptotic proteins: such as Bax.

This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization, leading to cytochrome c release and subsequent caspase activation.

Inhibition of DNA Repair

By depleting the necessary dNTP building blocks, this compound also compromises the ability of cells to repair DNA damage. Studies have shown that this compound can downregulate the expression of key DNA repair proteins, such as RAD51, a critical component of the homologous recombination repair pathway.[2] This effect makes cancer cells more susceptible to DNA-damaging agents and radiotherapy.

Modulation of Other Signaling Pathways

Beyond its primary effects on DNA synthesis, this compound has been reported to influence other critical cellular pathways. Notably, it can suppress the activity of the transcription factor NF-κB (Nuclear Factor kappa B) , a key regulator of inflammation, cell survival, and proliferation. This inhibition may contribute to its anti-cancer and radiosensitizing effects.

The logical flow from RR inhibition to apoptosis is depicted below.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC₅₀).

| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Duration | Citation(s) |

| AML Cell Lines (mean) | Acute Myeloid Leukemia | ~37 | 24 hours | [5] |

| Range for AML Lines | Acute Myeloid Leukemia | 25.89 - 52.70 | 24 hours | [5] |

| HCT116 | Colorectal Carcinoma | 105 | Not Specified | [6] |

| HT29 | Colorectal Carcinoma | 501 | Not Specified | [6] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Ribonucleotide Reductase Activity Assay

This protocol is a representative method for determining the inhibitory effect of this compound on RR activity in vitro.

-

Enzyme and Reagent Preparation:

-

Purify recombinant human RRM1 and RRM2 subunits.

-

Prepare an assay buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 12 mM Mg(OAc)₂, 1.5 mM CHAPS, 5 mM TCEP.

-

Prepare substrate solution: 100 µM Cytidine 5'-diphosphate (CDP).

-

Prepare allosteric activator solution: 3 mM ATP.

-

Prepare this compound stock solution (e.g., 10 mM in DMSO) and create a serial dilution to test various concentrations.

-

-

Assay Reaction:

-

In a 96-well plate, combine 0.1 µM RRM1, 0.4 µM RRM2, ATP, and varying concentrations of this compound (or vehicle control) in the assay buffer.

-

Pre-incubate the mixture for 30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the CDP substrate. The final reaction volume is 50 µL.

-

-

Reaction Quenching and Analysis:

-

After 60 minutes of incubation at 37°C, quench the reaction by boiling the plate at 95°C for 5 minutes.

-

Centrifuge the plate to pellet the denatured protein.

-

Analyze the supernatant for the product, deoxycytidine diphosphate (dCDP), using a suitable method like HPLC-MS/MS.

-

-

Data Analysis:

-

Quantify the amount of dCDP produced in each reaction.

-

Plot the percentage of RR activity against the logarithm of this compound concentration.

-

Calculate the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Cycle Analysis via Flow Cytometry

This protocol details the steps to analyze cell cycle distribution in a cell population treated with this compound.

-

Cell Culture and Treatment:

-

Seed cells (e.g., 1 x 10⁶ cells per well in a 6-well plate) and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound and a vehicle control for a specified time (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet and, while gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells for at least 2 hours at -20°C (can be stored for several weeks).

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the pellet twice with PBS.

-

Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubate the cells at room temperature for 30 minutes, protected from light.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate detector (e.g., >610 nm).

-

Collect data for at least 10,000 events per sample.

-

Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Western Blot Analysis of Bcl-2 and RAD51

This protocol provides a framework for detecting changes in protein expression in response to this compound treatment.

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound as described for the cell cycle analysis.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 4-20% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against Bcl-2 (1:1000), RAD51 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a corresponding HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a CCD-based digital imager.

-

Perform densitometry analysis using image analysis software to quantify the band intensities. Normalize the expression of target proteins to the loading control.

-

Conclusion

This compound exerts its cytotoxic effects through a well-defined mechanism of action centered on the inhibition of ribonucleotide reductase. By targeting the RRM2 subunit through a dual mechanism of radical scavenging and iron chelation, it effectively depletes the dNTP pools required for DNA synthesis and repair. This primary action induces S-phase cell cycle arrest, activates the DNA damage response, and ultimately triggers apoptosis through the modulation of key regulatory proteins like the Bcl-2 family. Its ability to also inhibit DNA repair pathways and NF-κB activity further underscores its potential as a multifaceted anti-cancer agent. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other ribonucleotide reductase inhibitors in drug development pipelines.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound, a ribonucleotide reductase inhibitor, induces apoptosis and inhibits DNA repair in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a ribonucleotide reductase inhibitor with iron chelator properties, counteracts the in vitro and in vivo growth of rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Efficacy of the Ribonucleotide Reductase Inhibitor this compound in Preclinical Models of AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

The Discovery and Biological Evaluation of 3,4-dihydroxy-benzohydroxamic Acid (Didox): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-dihydroxy-benzohydroxamic acid, commonly known as Didox, is a synthetic molecule that has garnered significant attention in the scientific community for its diverse biological activities. Initially developed as an inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis, its therapeutic potential has expanded to encompass anti-inflammatory, antioxidant, and synergistic anti-cancer properties. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of 3,4-dihydroxy-benzohydroxamic acid, with a focus on its mechanism of action and relevant experimental methodologies.

Introduction

The quest for novel therapeutic agents with improved efficacy and reduced toxicity has led to the exploration of various chemical scaffolds. Hydroxamic acids, characterized by the -C(=O)N(OH)- functional group, have emerged as a promising class of compounds due to their ability to chelate metal ions, a property central to the function of many enzymes. 3,4-dihydroxy-benzohydroxamic acid was synthesized as a structural analog of hydroxyurea, a first-generation ribonucleotide reductase inhibitor, with the aim of enhancing its therapeutic index.[1][2] This document details the scientific journey of this compound, from its chemical synthesis to the elucidation of its multifaceted biological effects.

Synthesis of 3,4-dihydroxy-benzohydroxamic Acid

The synthesis of 3,4-dihydroxy-benzohydroxamic acid is a multi-step process that begins with the esterification of 3,4-dihydroxybenzoic acid, followed by the reaction of the resulting ester with hydroxylamine.

Synthesis of Ethyl 3,4-dihydroxybenzoate

The precursor, ethyl 3,4-dihydroxybenzoate, is synthesized via the esterification of 3,4-dihydroxybenzoic acid with absolute ethanol. This reaction is typically carried out under acidic conditions to catalyze the formation of the ester.

Synthesis of 3,4-dihydroxy-benzohydroxamic Acid

The synthesis of the final compound is adapted from the established method for preparing benzohydroxamic acid from its corresponding ethyl ester.[3]

Experimental Protocol:

-

Preparation of Methanolic Hydroxylamine Solution: A solution of hydroxylamine hydrochloride in boiling methanol is prepared.

-

Preparation of Methanolic Potassium Hydroxide Solution: A separate solution of potassium hydroxide in boiling methanol is prepared.

-

Formation of Potassium Hydroxamate: The cooled potassium hydroxide solution is added to the hydroxylamine hydrochloride solution, leading to the precipitation of potassium chloride.

-

Reaction with Ethyl 3,4-dihydroxybenzoate: Ethyl 3,4-dihydroxybenzoate is added to the methanolic solution of potassium hydroxamate. The reaction mixture is stirred, and the intermediate potassium 3,4-dihydroxy-benzohydroxamate precipitates.

-

Formation of 3,4-dihydroxy-benzohydroxamic Acid: The isolated potassium salt is dissolved in dilute acetic acid and heated to form a clear solution. Upon cooling, 3,4-dihydroxy-benzohydroxamic acid crystallizes as a white solid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate.

Biological Activities and Mechanism of Action

3,4-dihydroxy-benzohydroxamic acid exhibits a range of biological activities, primarily attributed to its ability to inhibit ribonucleotide reductase and modulate inflammatory signaling pathways.

Inhibition of Ribonucleotide Reductase

Anti-inflammatory Activity

3,4-dihydroxy-benzohydroxamic acid has demonstrated significant anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, it potently inhibits the production of nitric oxide (NO), a key inflammatory mediator.[2] This inhibition is observed at concentrations as low as 6.25 µM, with maximal inhibition occurring at 100 µM.[2]

Modulation of Signaling Pathways

The anti-inflammatory effects of 3,4-dihydroxy-benzohydroxamic acid are mediated through its influence on critical intracellular signaling cascades, most notably the NF-κB and AP-1 pathways.

-

NF-κB Signaling Pathway: 3,4-dihydroxy-benzohydroxamic acid has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB in response to LPS stimulation.[2] By preventing the translocation of NF-κB to the nucleus, it effectively blocks the transcription of a host of pro-inflammatory genes, including iNOS, TNF-α, and IL-6.[2]

-

AP-1 Signaling Pathway: The compound also attenuates the activity of the AP-1 transcription factor, which is involved in regulating gene expression in response to various stimuli, including inflammatory signals.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activity of 3,4-dihydroxy-benzohydroxamic acid and a closely related compound.

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| 3,4-dihydroxy-benzohydroxamic acid | Nitric Oxide Production | RAW 264.7 | Effective Concentration | 6.25 µM (potent inhibition) | [2] |

| 3,4-dihydroxy-benzohydroxamic acid | Nitric Oxide Production | RAW 264.7 | Maximal Inhibition | 100 µM | [2] |

| 3,4-dihydroxybenzaldoxime | Ribonucleotide Reductase Inhibition | - | IC50 | 38 µM |

Key Experimental Protocols

This section provides an overview of the methodologies used to evaluate the biological activities of 3,4-dihydroxy-benzohydroxamic acid.

Nitric Oxide Production Assay

This assay quantifies the level of nitric oxide produced by macrophages, a key indicator of inflammation.

Protocol:

-

Cell Culture: RAW 264.7 macrophages are seeded in 96-well plates and allowed to adhere.

-

Treatment: Cells are pre-treated with varying concentrations of 3,4-dihydroxy-benzohydroxamic acid for a specified period.

-

Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Quantification of Nitrite: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Data Analysis: The absorbance is read at 550 nm, and the concentration of nitrite is determined by comparison to a standard curve of sodium nitrite.

Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression

This technique is used to measure the mRNA levels of pro-inflammatory genes.

Protocol:

-

Cell Treatment and RNA Extraction: RAW 264.7 cells are treated as described above, and total RNA is extracted using a suitable kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Real-Time PCR: The cDNA is used as a template for real-time PCR with specific primers for target genes (e.g., iNOS, TNF-α, IL-6) and a housekeeping gene for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.

NF-κB Nuclear Translocation Assay

This immunofluorescence-based assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Protocol:

-

Cell Culture and Treatment: RAW 264.7 cells are grown on coverslips and treated with 3,4-dihydroxy-benzohydroxamic acid and/or LPS.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Immunostaining: Cells are incubated with a primary antibody specific for the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: The cell nuclei are counterstained with a fluorescent DNA-binding dye such as DAPI.

-

Microscopy and Image Analysis: The localization of the p65 subunit is visualized using a fluorescence microscope, and the degree of nuclear translocation is quantified using image analysis software.

Visualizations

Signaling Pathways

Caption: Inhibition of the NF-κB signaling pathway by 3,4-dihydroxy-benzohydroxamic acid.

Caption: Attenuation of the AP-1 signaling pathway by 3,4-dihydroxy-benzohydroxamic acid.

Experimental Workflow

Caption: Overall experimental workflow for the synthesis and evaluation of 3,4-dihydroxy-benzohydroxamic acid.

Conclusion

3,4-dihydroxy-benzohydroxamic acid (this compound) is a multifunctional molecule with significant therapeutic potential. Its ability to inhibit ribonucleotide reductase provides a strong rationale for its investigation as an anti-cancer agent. Furthermore, its potent anti-inflammatory effects, mediated through the inhibition of the NF-κB and AP-1 signaling pathways, suggest its utility in the treatment of a wide range of inflammatory disorders. The detailed experimental protocols and quantitative data presented in this whitepaper provide a comprehensive resource for researchers and drug development professionals interested in further exploring the pharmacological properties of this promising compound. Future studies should focus on elucidating the precise IC50 value for ribonucleotide reductase inhibition and expanding the in vivo evaluation of its therapeutic efficacy in various disease models.

References

The Antioxidant Properties of Didox: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didox (3,4-Dihydroxybenzohydroxamic acid) is a synthetic molecule originally developed as a potent inhibitor of ribonucleotide reductase for anticancer applications.[1] Subsequent research has unveiled its significant antioxidant and anti-inflammatory properties, positioning it as a promising therapeutic agent for conditions exacerbated by oxidative stress.[1][2] This technical guide provides an in-depth overview of the antioxidant mechanisms of this compound, supported by quantitative data from cellular studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanisms of Antioxidant Action

This compound employs a multi-faceted approach to mitigate oxidative stress, which involves both direct and indirect mechanisms. Its antioxidant properties are attributed to its chemical structure, featuring a catechol (3,4-dihydroxybenzene) group and a hydroxamic acid moiety.

1.1. Direct Free Radical Scavenging and Iron Chelation this compound functions as a direct scavenger of free radicals.[3] This capability is intrinsically linked to its role as a ribonucleotide reductase inhibitor, which involves quenching tyrosyl free radicals and chelating iron, a critical cofactor for the enzyme's activity.[4][5] By sequestering iron, this compound prevents its participation in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals, thus reducing oxidative damage.[6]

1.2. Upregulation of Endogenous Antioxidant Defenses Studies have demonstrated that this compound can enhance the cellular antioxidant defense system. Treatment with this compound leads to the upregulation of key antioxidant genes, including superoxide dismutase (SOD) and catalase.[1][4] This induction of protective enzymes fortifies cells against subsequent oxidative insults.

1.3. Modulation of Pro-inflammatory and Oxidative Signaling Pathways A significant aspect of this compound's antioxidant effect is its ability to modulate cellular signaling pathways that are activated by oxidative and inflammatory stimuli. In models using lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to:

-

Inhibit NF-κB Activation: this compound prevents the activation and nuclear translocation of the p65 subunit of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[1][7] NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory and pro-oxidant genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]

-

Suppress AP-1 and p38 MAPK Signaling: this compound has been found to reduce the transcriptional activity of Activator Protein-1 (AP-1) and the expression of p38 mitogen-activated protein kinase (MAPK), both of which are involved in inflammatory and stress responses.[4][7]

By inhibiting these pathways, this compound effectively downregulates the expression of inflammatory mediators and enzymes that produce reactive oxygen and nitrogen species (ROS/RNS).[1]

Quantitative Data on Antioxidant and Anti-inflammatory Effects

| Parameter Measured | Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |

| Nitric Oxide (NO) Production | RAW264.7 | LPS | 6.25 µM - 100 µM | Potent, dose-dependent inhibition. Maximal inhibition observed at 100 µM. | [7] |

| Intracellular ROS Production | RAW264.7 | LPS, PMA, BSO | Not specified | Suppressed ROS production induced by various agents. | [1][2] |

| iNOS mRNA Expression | RAW264.7 | LPS | 50 µM | Significant inhibition of LPS-induced iNOS mRNA expression. | [7] |

| TNF-α mRNA Expression | RAW264.7 | LPS | 50 µM | Significant inhibition of LPS-induced TNF-α mRNA expression. | [7] |

| IL-6 mRNA & Protein Expression | RAW264.7 | LPS | 50 µM | Inhibition of LPS-induced IL-6 mRNA expression and protein secretion. | [1][7] |

| NF-κB (p65) Nuclear Translocation | RAW264.7 | LPS | Not specified | Inhibited the translocation of the p65 subunit from the cytosol to the nucleus. | [2][7] |

LPS: Lipopolysaccharide; PMA: Phorbol 12-myristate 13-acetate; BSO: Buthionine Sulfoximine; iNOS: Inducible Nitric Oxide Synthase; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6.

Key Experimental Protocols

The following are detailed methodologies for experiments commonly cited in the study of this compound's antioxidant properties.

3.1. Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 (ATCC TIB-71).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are plated at a desired density (e.g., 1x10^5 cells/well in a 96-well plate). After allowing for attachment, cells are treated with various concentrations of this compound (solubilized in DMSO and diluted in media) with or without a stimulant like LPS (e.g., 0.1 µg/mL) for a specified duration (typically 24 hours).[7]

3.2. Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay measures the accumulation of nitrite (NO2-), a stable product of NO, in the cell culture supernatant.

-

Procedure:

-

Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 100 µL of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 550 nm using a microplate reader.

-

Quantify nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.[7]

-

3.3. Intracellular ROS Measurement (DCFH-DA Assay)

-

Principle: 2',7'-Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure:

-

Treat cells with this compound and/or stimulants as required.

-

Wash the cells with Hank's Balanced Salt Solution (HBSS) or a similar buffer.

-

Load the cells with 5 µM DCFH-DA in HBSS and incubate for a specified time (e.g., 2 hours).

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (Excitation ~485 nm, Emission ~530 nm).[5]

-

3.4. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

-

Principle: To quantify the mRNA levels of target genes (e.g., iNOS, TNF-α, SOD1, Catalase).

-

Procedure:

-

RNA Extraction: Isolate total RNA from treated and control cells using a suitable kit (e.g., RNeasy Mini Kit).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR: Perform real-time PCR using the synthesized cDNA, SYBR Green master mix, and specific primers for the target genes and a housekeeping gene (e.g., β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, expressing the data as fold change relative to the control group.[7]

-

Visualizations: Pathways and Workflows

Chemical Structure of this compound

Caption: Chemical structure of this compound.

This compound Signaling Pathway in Macrophages

Caption: this compound inhibits LPS-induced inflammatory signaling.

Experimental Workflow for Cellular Antioxidant Assays

Caption: Workflow for assessing this compound's cellular effects.

Conclusion and Future Directions

This compound demonstrates robust antioxidant activity, primarily through the modulation of intracellular signaling pathways, enhancement of endogenous antioxidant defenses, and direct scavenging of reactive species. Its ability to potently inhibit the NF-κB pathway at low micromolar concentrations underscores its potential as a therapeutic agent for a wide range of inflammatory diseases and conditions driven by oxidative stress.[1] While its direct radical scavenging capacity in cell-free systems requires further quantification, the existing cellular data provides a strong rationale for its continued investigation. Future research should focus on clinical trials to evaluate the efficacy of this compound in human diseases characterized by macrophage-mediated inflammation and high levels of oxidative stress.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. 3,4-Dihydroxy-Benzohydroxamic Acid (this compound) Suppresses Pro-inflammatory Profiles and Oxidative Stress in TLR4-Activated RAW264.7 Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

Didox (NSC-324360): A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didox (3,4-dihydroxybenzohydroxamic acid), also known as NSC-324360, is a synthetic small molecule that has garnered significant interest in the scientific community for its multifaceted therapeutic potential. Primarily recognized as a potent inhibitor of ribonucleotide reductase (RR), this compound plays a crucial role in the modulation of DNA synthesis and repair, positioning it as a compelling candidate for cancer chemotherapy.[1][2] Beyond its direct effects on cell proliferation, this compound also exhibits properties as an iron chelator and a free radical scavenger, contributing to its diverse biological activities.[3][4] This technical guide provides an in-depth overview of the core research applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Core Research Applications

This compound has been investigated across a spectrum of preclinical and clinical research areas, demonstrating its versatility as a therapeutic agent.

-

Oncology: The primary application of this compound lies in its anti-neoplastic properties. It has shown efficacy in various cancer models, including:

-

Multiple Myeloma (MM): this compound induces caspase-dependent apoptosis in MM cells and demonstrates synergy with conventional chemotherapeutic agents like melphalan.[2]

-

Prostate Cancer: It acts as a potent radiosensitizer, overcoming Bcl-2 mediated radiation resistance in prostate cancer cells.[5]

-

Rhabdomyosarcoma (RMS): this compound effectively reduces cell viability, clonogenic capability, and motility in both embryonal and alveolar RMS subtypes.[3]

-

Acute Myeloid Leukemia (AML): It is active against a range of human and murine AML cell lines.[6]

-

Colorectal Cancer: this compound enhances the efficacy of doxorubicin in colorectal cancer cell lines.

-

-

Radiosensitization: this compound enhances the sensitivity of cancer cells to ionizing radiation by inhibiting DNA repair mechanisms and modulating the expression of survival proteins like Bcl-2.[5]

-

Anti-inflammatory and Antioxidant Effects: this compound has been shown to suppress pro-inflammatory profiles and oxidative stress. It can reduce the expression of inflammatory cytokines such as IL-6, TNF-α, and IL-1β, and inhibit NF-κB signaling.[6][7] Its free radical scavenging and iron chelating properties contribute to these effects.[3][4]

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.

| Cell Line | Cancer Type | Assay Type | IC50 Value (µM) | Exposure Time | Reference |

| HCT116 | Colorectal Cancer | MTT | 105 | Not Specified | |

| HT29 | Colorectal Cancer | MTT | 501 | Not Specified | |

| Various AML Lines | Acute Myeloid Leukemia | Not Specified | Mean: 37 (Range: 25.89-52.70) | Not Specified | [6] |

| PC-3 | Prostate Cancer | Not Specified | 5 (used for radiosensitization) | 2 hours pre/post-irradiation | [5] |

Note: IC50 values can vary depending on the specific experimental conditions.

Mechanism of Action

This compound exerts its biological effects through several interconnected mechanisms.

Ribonucleotide Reductase Inhibition

The primary mechanism of action of this compound is the inhibition of ribonucleotide reductase (RR), the rate-limiting enzyme in the synthesis of deoxyribonucleotides, which are essential for DNA replication and repair. By inhibiting RR, this compound depletes the pool of available dNTPs, leading to cell cycle arrest and apoptosis.[2][8]

Caption: this compound inhibits Ribonucleotide Reductase, leading to dNTP depletion and apoptosis.

Iron Chelation and Free Radical Scavenging

This compound possesses iron-chelating properties, which contribute to its RR inhibitory activity, as the R2 subunit of RR requires an iron cofactor.[3] By sequestering iron, this compound further destabilizes the enzyme. Additionally, its ability to scavenge free radicals helps to mitigate oxidative stress and inflammation.[4]

Modulation of Apoptotic and Inflammatory Signaling Pathways

This compound influences key signaling pathways that regulate cell survival and inflammation.

Caption: this compound modulates NF-κB and apoptotic signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (NSC-324360)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same solvent concentration as the highest this compound concentration).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells following this compound treatment.

-

Materials:

-

Cancer cell line of interest

-

This compound (NSC-324360)

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest both adherent and floating cells and wash twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with this compound, particularly in combination with radiation.

-

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (NSC-324360)

-

Source of ionizing radiation

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in methanol)

-

-

Procedure:

-

Plate a known number of cells into 6-well plates. The number of cells will depend on the expected survival fraction for each treatment.

-

For radiosensitization studies, treat the cells with a specific concentration of this compound (e.g., 5 µM) for a set period (e.g., 2 hours) before and/or after irradiation.

-

Irradiate the cells with varying doses of radiation.

-

Incubate the plates for 10-14 days to allow for colony formation (a colony is typically defined as ≥50 cells).

-

Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet.

-

Count the number of colonies in each well.

-

Calculate the plating efficiency and surviving fraction for each treatment group.

-

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in an animal model.

-

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or NSG)

-

Cancer cell line of interest

-

This compound (NSC-324360) formulated for in vivo administration

-

Vehicle control

-

Matrigel (optional)

-

Calipers

-

-

Procedure:

-

Inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or a Matrigel mixture) subcutaneously into the flank of the mice.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound at the desired dose and schedule (e.g., daily intraperitoneal injections). Administer the vehicle control to the control group.

-

Measure tumor volume (Volume = (Width² x Length)/2) and body weight 2-3 times per week.

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

-

References

- 1. researchgate.net [researchgate.net]

- 2. The Antitumor this compound Acts as an Iron Chelator in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a ribonucleotide reductase inhibitor, induces apoptosis and inhibits DNA repair in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Antitumor this compound Acts as an Iron Chelator in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Induction of redox imbalance and apoptosis in multiple myeloma cells by the novel triterpenoid 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Didox in the Inhibition of DNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Didox (3,4-dihydroxybenzohydroxamic acid) is a potent inhibitor of DNA synthesis with significant potential in oncology and other therapeutic areas. Its primary mechanism of action is the inhibition of ribonucleotide reductase (RR), the rate-limiting enzyme responsible for the production of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair. This technical guide provides an in-depth overview of the core mechanisms of this compound-mediated DNA synthesis inhibition, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Ribonucleotide Reductase Inhibition

This compound exerts its primary inhibitory effect on DNA synthesis by targeting ribonucleotide reductase (RR).[1][2][3][4] RR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a critical step in the de novo synthesis of DNA precursors. The RR enzyme is a heterotetramer composed of two subunits, R1 (also known as RRM1) and R2 (RRM2). The R2 subunit contains a crucial tyrosyl free radical stabilized by a di-iron center, which is essential for the catalytic activity of the enzyme.

This compound inhibits RR through a dual mechanism:

-

Direct Inhibition: As a hydroxamic acid derivative, this compound is a structural analog of the substrate and is believed to directly interact with the active site of the R1 subunit, preventing the binding of natural substrates.

-

Iron Chelation: this compound possesses potent iron-chelating properties.[2] By sequestering iron, this compound disrupts the di-iron center within the R2 subunit, leading to the quenching of the essential tyrosyl free radical and subsequent inactivation of the enzyme.

This inhibition of RR leads to a depletion of the intracellular dNTP pools, which in turn stalls DNA replication and induces cell cycle arrest, primarily in the S-phase.[3]

Quantitative Data on this compound Activity

The inhibitory effect of this compound on cell proliferation has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency across different cancer types.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Human AML cell lines | Acute Myeloid Leukemia | 25.89 - 52.70 (mean 37) | [4] |

| Murine AML cell lines | Acute Myeloid Leukemia | ~37 | [4] |

| PC-3 | Prostate Cancer | 5 | |

| 9L | Rat Gliosarcoma | ~30 | |

| DAOY | Human Medulloblastoma | Not specified |

Furthermore, treatment with this compound leads to significant alterations in the intracellular dNTP pools, directly reflecting the inhibition of ribonucleotide reductase.

| Cell Line | Treatment | dCTP (% of control) | dGTP (% of control) | dATP (% of control) | Reference(s) |

| 9L | 30 µM this compound for 24 h | 61 | 17 | 155 |

Signaling Pathways and Downstream Effects

The inhibition of DNA synthesis by this compound triggers a cascade of downstream cellular events, primarily linked to the DNA damage response (DDR) pathway.

This compound-Induced DNA Damage and Signaling Cascade

Caption: Signaling pathway of this compound-mediated DNA synthesis inhibition.

The stalling of replication forks due to dNTP depletion leads to the formation of DNA double-strand breaks, a form of DNA damage. This damage is marked by the phosphorylation of histone H2AX (γH2AX) and activates the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases, in turn, phosphorylate and activate the tumor suppressor protein p53.[4]

Activated p53 orchestrates several cellular responses:

-

Cell Cycle Arrest: p53 induces a halt in the cell cycle, predominantly in the S-phase, to prevent the replication of damaged DNA.

-

Apoptosis: p53 modulates the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and Bcl-xL and an increase in pro-apoptotic proteins like Bax. This shift in balance ultimately activates the caspase cascade, resulting in programmed cell death (apoptosis).[1]

Inhibition of DNA Repair and NF-κB Signaling

In addition to inducing DNA damage, this compound has been shown to inhibit DNA repair mechanisms. Studies have demonstrated the downregulation of key DNA repair proteins, such as RAD51, following this compound treatment. This dual action of inducing damage while simultaneously hampering repair mechanisms enhances its cytotoxic effects.

Furthermore, this compound has been observed to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is often associated with pro-survival and inflammatory responses in cancer cells.

Experimental Protocols

Ribonucleotide Reductase Activity Assay (Spectrophotometric Method)

This protocol is adapted from established spectrophotometric assays for RR activity and can be used to assess the inhibitory potential of this compound. The assay measures the oxidation of NADPH, which is coupled to the reduction of a ribonucleotide substrate by RR.

Materials:

-

Purified recombinant R1 and R2 subunits of ribonucleotide reductase

-

This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction Buffer: 50 mM HEPES (pH 7.6), 15 mM MgCl2, 1 mM EDTA

-

Substrate: 2 mM CDP (or other ribonucleoside diphosphate)

-

Activator: 5 mM ATP

-

Reducing System: 0.25 mM NADPH, 1 µM thioredoxin reductase, 10 µM thioredoxin

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, activator, and reducing system components.

-

Add the purified R1 and R2 subunits to the reaction mixture.

-

Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate (CDP).

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of a cell population.

Materials:

-

Cells of interest cultured in appropriate media

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, measuring the fluorescence of PI.

-

Gate the cell population to exclude doublets and debris.

-

Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental and Logical Workflows

General Experimental Workflow for Assessing this compound Activity

Caption: A general experimental workflow for characterizing the activity of this compound.

Conclusion

This compound is a multifaceted inhibitor of DNA synthesis that primarily targets ribonucleotide reductase. Its ability to deplete dNTP pools, induce DNA damage, and modulate key signaling pathways involved in cell cycle control and apoptosis makes it a compelling candidate for further investigation and development as an anticancer agent. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.

References

- 1. The Efficacy of the Ribonucleotide Reductase Inhibitor this compound in Preclinical Models of AML - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a ribonucleotide reductase inhibitor, induces apoptosis and inhibits DNA repair in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a ribonucleotide reductase inhibitor with iron chelator properties, counteracts the in vitro and in vivo growth of rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The efficacy of the ribonucleotide reductase inhibitor this compound in preclinical models of AML - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Effects of Didox

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didox (3,4-dihydroxybenzohydroxamic acid) is a synthetic molecule that has garnered significant interest in the scientific community for its potent biological activities. Primarily known as a ribonucleotide reductase (RR) inhibitor, this compound also exhibits iron-chelating properties, leading to a multifaceted mechanism of action. This technical guide provides a comprehensive overview of the biological effects of this compound, detailing its impact on cellular processes, signaling pathways, and its potential as a therapeutic agent. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of complex biological interactions to support further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its biological effects through two primary mechanisms: inhibition of ribonucleotide reductase and chelation of intracellular iron.

-

Ribonucleotide Reductase Inhibition: Ribonucleotide reductase is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair.[1] this compound, a more potent inhibitor than the well-known RR inhibitor hydroxyurea, blocks the production of deoxyribonucleotides, thereby impeding DNA replication and cell proliferation.[2][3] This mechanism is central to its anti-cancer properties.

-

Iron Chelation: this compound possesses iron-chelating capabilities, contributing to its biological activity.[4] By sequestering intracellular iron, this compound can disrupt the function of iron-dependent enzymes, including the R2 subunit of ribonucleotide reductase, which requires an iron-tyrosyl radical for its catalytic activity. This dual action of RR inhibition and iron chelation enhances its anti-proliferative effects.

Quantitative Biological Data

The following tables summarize the quantitative data on the cytotoxic and pharmacokinetic properties of this compound.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | This compound IC50 (µM) | In Combination with Doxorubicin (IC50 of Doxorubicin in µM) | Reference |

| HCT116 | Colorectal Cancer | 105 | 0.4 | [1] |

| HT-29 | Colorectal Cancer | 501 | 0.29 | [1] |

| Huh7 | Liver Cancer | Not specified | Decreased to half its original value | [2] |

| HepG2 | Liver Cancer | Not specified | Decreased to half its original value | [2] |

| Various AML cell lines | Acute Myeloid Leukemia | Mean: 37 (Range: 25.89-52.70) | Not applicable | [5] |

Table 2: Pharmacokinetic Parameters of this compound from Phase I Clinical Trials

| Parameter | 30-minute Infusion (6 g/m²) | 36-hour Infusion (6 g/m²) | Reference |

| Maximum Tolerated Dose (MTD) | Not specified | 6 g/m² | [6] |

| Dose-Limiting Toxicity | Not specified | Hepatic toxicity above 6 g/m² | [6] |

| Mean Peak Plasma Level | 72 µg/mL | 2.8 µg/mL | [6] |

| Area Under the Curve (AUC) - Parent Drug | 232 µg·h/mL | 67.8 µg·h/mL | [6] |

| AUC - 3-hydroxy metabolite | 18.6 µg·h/mL | 55.4 µg·h/mL | [6] |

| AUC - amide metabolite | 23 µg·h/mL | Not detected | [6] |

| Clearance | 24.4 L/h | 97.6 L/h | [6] |

| Mean Serum Alpha t1/2 (at 1,728 mg/m²) | 5.2 min | Not specified | [7] |

| Mean Serum Beta t1/2 (at 1,728 mg/m²) | 41.3 min | Not specified | [7] |

Key Biological Effects and Signaling Pathways

This compound influences several critical cellular processes and signaling pathways, primarily leading to apoptosis, cell cycle arrest, and modulation of inflammatory responses.

Apoptosis and Cell Cycle Regulation

This compound is a potent inducer of apoptosis in various cancer cell lines.[8][9] Its pro-apoptotic effects are mediated through the modulation of the Bcl-2 family of proteins. Studies have shown that this compound treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and a concomitant upregulation of the pro-apoptotic protein Bax.[1][10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in programmed cell death.

Furthermore, this compound has been shown to induce cell cycle arrest, particularly in the S-phase and G2/M phases, which is consistent with its role as a DNA synthesis inhibitor.[2][11]

Signaling Pathway: this compound-Induced Apoptosis

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, and cell survival. In several cancer types, constitutive NF-κB activation promotes cell proliferation and resistance to apoptosis. This compound has been shown to be a potent inhibitor of NF-κB activation.[3] It can prevent the translocation of the p65 subunit of NF-κB to the nucleus, thereby inhibiting the transcription of its target genes.[12] This inhibitory effect on NF-κB signaling contributes to the anti-inflammatory and pro-apoptotic properties of this compound.

Signaling Pathway: this compound Inhibition of NF-κB

Antioxidant and Anti-inflammatory Effects

Beyond its anti-cancer activities, this compound exhibits significant antioxidant and anti-inflammatory properties. It has been shown to reduce oxidative stress by scavenging reactive oxygen species (ROS).[12] In models of inflammation, this compound suppresses the production of pro-inflammatory cytokines such as IL-6 and TNF-α, and inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12] These effects are, at least in part, mediated by its inhibition of the NF-κB signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Experimental Workflow: Cell Viability Assay

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Western Blot Analysis for Bcl-2 and Bax

This protocol is used to determine the effect of this compound on the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.

Procedure:

-

Culture cells to 70-80% confluency and treat with this compound at the desired concentration and for the appropriate time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

This protocol is used to assess the effect of this compound on the DNA-binding activity of NF-κB.

Procedure:

-

Treat cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound.

-

Prepare nuclear extracts from the treated cells.

-

Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with a non-radioactive label (e.g., biotin or a fluorescent dye).

-

Incubate the labeled probe with 5-10 µg of nuclear extract in a binding buffer for 20-30 minutes at room temperature.

-

For supershift analysis, add an antibody specific to the p65 subunit of NF-κB to the binding reaction.

-

Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Transfer the complexes to a nylon membrane.

-

Detect the labeled probe using a chemiluminescent or fluorescent detection system.

Labile Iron Pool Assay

This protocol measures the intracellular chelatable iron pool, which is affected by this compound.

Procedure:

-

Load cells with a fluorescent iron sensor, such as calcein-AM. Calcein-AM is cell-permeable and non-fluorescent until intracellular esterases cleave the AM group, releasing the fluorescent calcein.

-

The fluorescence of calcein is quenched by binding to labile iron.

-

Treat the cells with this compound.

-

Measure the increase in calcein fluorescence using a fluorescence plate reader or flow cytometer. The increase in fluorescence is proportional to the amount of iron chelated by this compound.

Conclusion

This compound is a promising multi-functional molecule with significant potential in oncology and inflammatory diseases. Its dual mechanism of action, involving both ribonucleotide reductase inhibition and iron chelation, provides a robust basis for its anti-proliferative and pro-apoptotic effects. The ability of this compound to modulate key signaling pathways, particularly the NF-κB pathway, further underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the biological effects of this compound and accelerate its development as a potential therapeutic agent.

References

- 1. This compound, a ribonucleotide reductase inhibitor, induces apoptosis and inhibits DNA repair in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Efficacy of the Ribonucleotide Reductase Inhibitor this compound in Preclinical Models of AML - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound, a ribonucleotide reductase inhibitor with iron chelator properties, counteracts the in vitro and in vivo growth of rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Determination of the Labile Iron Pool of Human Lymphocytes using the Fluorescent Probe, CP655 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NFκB Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]

- 10. A phase I and pharmacokinetic study of this compound administered by 36 hour infusion. The Cancer Research Campaign Phase I/II Clinical Trials Committee - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Didox In Vitro Experimental Protocols: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro use of Didox (3,4-dihydroxybenzohydroxamic acid), a potent ribonucleotide reductase inhibitor with iron-chelating and antioxidant properties. These protocols are intended to guide researchers in studying the efficacy and mechanism of action of this compound in various cell-based assays.

Mechanism of Action

This compound is a multifaceted compound that exerts its anti-neoplastic and anti-inflammatory effects through several mechanisms:

-

Ribonucleotide Reductase (RR) Inhibition: this compound is a highly effective inhibitor of the RRM2 subunit of ribonucleotide reductase, the rate-limiting enzyme in the conversion of nucleoside diphosphates to deoxyribonucleoside diphosphates. This inhibition depletes the pool of deoxynucleotides necessary for DNA synthesis and repair, thereby halting cell proliferation.[1][2][3]

-

Iron Chelation: The functionality of the RRM2 subunit is dependent on a diferric center. This compound acts as an iron chelator, modulating the expression of iron-related proteins such as transferrin receptor 1 (TfR1) and H-ferritin.[1][4] This iron-chelating activity contributes to the inhibition of RR and induces cellular iron depletion.[4]

-

Induction of Apoptosis: this compound has been shown to induce apoptosis in various cancer cell lines.[1][2] Mechanistically, it can lead to the formation of mitochondrial reactive oxygen species (ROS), an increase in the pro-apoptotic protein Bax, and a decrease in anti-apoptotic proteins like Bcl-2 and XIAP.[1][2][5]

-

Modulation of Signaling Pathways: this compound can downregulate the activity of the NF-κB transcription factor, which is involved in inflammation and cell survival.[5][6] This contributes to its anti-inflammatory and pro-apoptotic effects.

-

Antioxidant and Anti-inflammatory Properties: this compound exhibits antioxidant properties by upregulating the expression of antioxidant genes like superoxide dismutase and catalase, and by suppressing the production of reactive oxygen species.[7][8] It also demonstrates anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.[7]

Key In Vitro Applications and Protocols

Cell Viability and Cytotoxicity Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines and to assess its effect on cell proliferation.

Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO.[3] Further dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 1, 10, 25, 50, 100, 200, and 500 µM).[9] Replace the medium in the wells with 100 µL of the medium containing the respective this compound concentrations. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.[9]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| Huh7 | Liver Cancer | ~50 (approx.) | 72 |

| HepG2 | Liver Cancer | ~100 (approx.) | 72 |

| RD | Rhabdomyosarcoma | Not specified | Not specified |

| RH30 | Rhabdomyosarcoma | Not specified | Not specified |

| PC-3 | Prostate Cancer | Not specified | Not specified |

| HA22T/VGH | Hepatocellular Carcinoma | Not specified | Not specified |

| Multiple Myeloma Cell Lines | Multiple Myeloma | Not specified | Not specified |

| Acute Myeloid Leukemia (AML) Lines | Acute Myeloid Leukemia | 25.89 - 52.70 | Not specified |

Note: IC50 values can vary depending on the specific cell line and experimental conditions.

Apoptosis Assays

Objective: To quantify the induction of apoptosis by this compound.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified duration (e.g., 24-72 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry.

Table 2: Effect of this compound on Cell Cycle Distribution in Huh-7 Liver Cancer Cells (72h treatment)

| Treatment | Pre-G1 (Apoptosis) (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 1.3 | 68.2 | 19.8 | 10.7 |

| This compound | 13.7 | 45.1 | 35.8 | 5.4 |

| Doxorubicin (DOX) | 1.3 | 48.6 | 17.5 | 32.6 |

| This compound + DOX | 4.4 | 55.3 | 32.4 | 7.9 |

(Data adapted from a study on Huh-7 cells; specific concentrations may vary)[9]

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis, cell cycle regulation, and iron metabolism.

Protocol: Standard Western Blotting

-

Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Key Proteins to Investigate:

Signaling Pathways and Experimental Workflows

Caption: Simplified signaling pathway of this compound's multifaceted mechanism of action.

References

- 1. This compound, a ribonucleotide reductase inhibitor with iron chelator properties, counteracts the in vitro and in vivo growth of rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a ribonucleotide reductase inhibitor, induces apoptosis and inhibits DNA repair in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. The Antitumor this compound Acts as an Iron Chelator in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound (a novel ribonucleotide reductase inhibitor) overcomes Bcl-2 mediated radiation resistance in prostate cancer cell line PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]